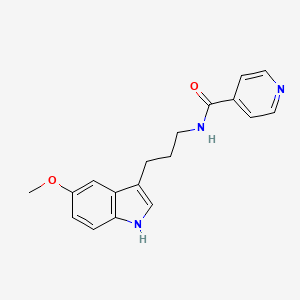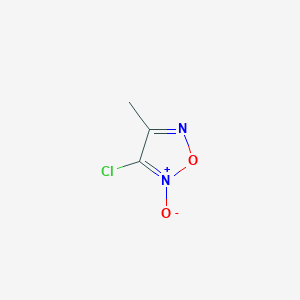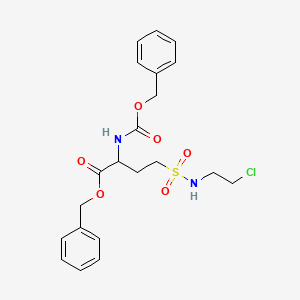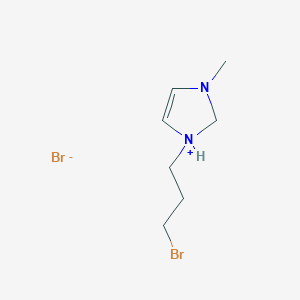![molecular formula C21H21NO4 B14472007 Pyridine, 2,6-bis[(2-methoxyphenoxy)methyl]- CAS No. 66433-99-6](/img/structure/B14472007.png)
Pyridine, 2,6-bis[(2-methoxyphenoxy)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 2,6-bis[(2-methoxyphenoxy)methyl]- is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of two methoxyphenoxy groups attached to the 2 and 6 positions of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2,6-bis[(2-methoxyphenoxy)methyl]- typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dichloromethylpyridine with 2-methoxyphenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, biocatalytic processes using whole-cell biocatalysts have been explored for the efficient synthesis of related compounds .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2,6-bis[(2-methoxyphenoxy)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the methoxyphenoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Potassium carbonate in DMF or DMSO.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine dicarboxylic acids, while reduction can produce pyridine dimethanol derivatives .
Scientific Research Applications
Pyridine, 2,6-bis[(2-methoxyphenoxy)methyl]- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Pyridine, 2,6-bis[(2-methoxyphenoxy)methyl]- involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can influence various biochemical pathways. Additionally, its ability to undergo redox reactions allows it to participate in electron transfer processes, which are crucial in many biological systems .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Bis(hydroxymethyl)pyridine
- Pyridine-2,6-dimethanol
- 2,6-Bis(N-methylbenzimidazol-2-yl)pyridine
Uniqueness
Pyridine, 2,6-bis[(2-methoxyphenoxy)methyl]- is unique due to the presence of methoxyphenoxy groups, which impart distinct chemical properties and reactivity. These groups enhance its solubility in organic solvents and its ability to form stable complexes with metal ions, making it valuable in various applications .
Properties
CAS No. |
66433-99-6 |
|---|---|
Molecular Formula |
C21H21NO4 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2,6-bis[(2-methoxyphenoxy)methyl]pyridine |
InChI |
InChI=1S/C21H21NO4/c1-23-18-10-3-5-12-20(18)25-14-16-8-7-9-17(22-16)15-26-21-13-6-4-11-19(21)24-2/h3-13H,14-15H2,1-2H3 |
InChI Key |
XCJKORLGQNCYGS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC2=NC(=CC=C2)COC3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Disodium 8-(phenylamino)-5-[[4-(phenylazo)-6-sulphonato-1-naphthyl]azo]naphthalene-1-sulphonate](/img/structure/B14471973.png)
![2-[2-Hydroxyethyl(methyl)amino]ethanol;4-hydroxy-7-[[5-hydroxy-7-sulfo-6-[(6-sulfonaphthalen-2-yl)diazenyl]naphthalen-2-yl]carbamoylamino]-3-[(6-sulfonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonic acid](/img/structure/B14471990.png)
![Disodium 8-(phenylamino)-5-[[4-(phenylazo)-6-sulphonato-1-naphthyl]azo]naphthalene-1-sulphonate](/img/structure/B14471996.png)
![2-Propenenitrile, 2-[(1,1-dimethylethyl)thio]-](/img/structure/B14472000.png)
![4-[(E)-({4-[Methyl(pentyl)amino]phenyl}methylidene)amino]benzonitrile](/img/structure/B14472010.png)
